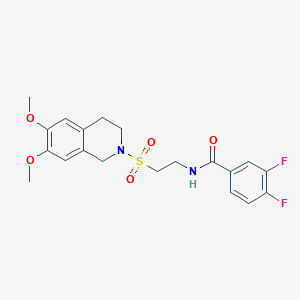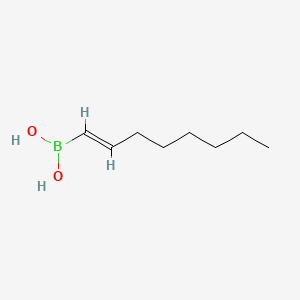
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of sulfonylisoquinoline derivatives. It has been studied extensively due to its potential applications in various scientific fields, including medicinal chemistry and pharmacology. The compound features a benzamide backbone with significant modifications that grant it unique properties.
Mécanisme D'action
Target of action
The compound belongs to the class of tetrahydroisoquinolines, which are known to interact with various targets in the body, including receptors, enzymes, and ion channels . The specific targets of this compound would need to be determined through experimental studies.
Mode of action
Tetrahydroisoquinolines generally exert their effects by binding to their targets and modulating their activity . The exact mode of action of this compound would depend on its specific targets and the nature of its interaction with them.
Biochemical pathways
Tetrahydroisoquinolines can be involved in various biochemical pathways depending on their specific targets . They can influence signal transduction pathways, metabolic pathways, and others.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physicochemical properties. Tetrahydroisoquinolines, in general, are known to have good bioavailability and can be metabolized by various enzymes in the body .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. These effects could range from changes in cell signaling and function to potential therapeutic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. These factors can affect the compound’s solubility, stability, and interactions with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide typically involves multiple steps:
Starting Materials: : The synthesis begins with 6,7-dimethoxy-3,4-dihydroisoquinoline and 3,4-difluoroaniline.
Formation of Sulfonylisoquinoline Intermediate: : The 6,7-dimethoxy-3,4-dihydroisoquinoline is treated with a sulfonylating agent, such as sulfonyl chloride, in the presence of a base like pyridine, to form the corresponding sulfonylisoquinoline.
Amide Formation: : The sulfonylisoquinoline intermediate is then reacted with 3,4-difluoroaniline using a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would follow a similar synthetic route but on a larger scale. The use of automated reactors, precise temperature control, and optimized reaction times are crucial to achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide undergoes various chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the compound can yield amines or alcohol derivatives, depending on the conditions and reagents used.
Substitution: : The benzamide and sulfonyl groups are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: : Substitution reactions often involve nucleophiles like amines or alkoxides under basic or acidic conditions.
Major Products Formed
The major products of these reactions include sulfoxides, sulfones, and various substituted benzamides depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide has a range of applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis, aiding the development of new compounds with potential biological activities.
Biology: : The compound is investigated for its interactions with biological macromolecules, such as enzymes and receptors.
Medicine: : Its potential therapeutic applications are studied, particularly in areas like anti-inflammatory, anti-cancer, and neuroprotective agents.
Industry: : It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(Benzylsulfonyl)ethyl)-3,4-difluorobenzamide
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)ethyl)-3,4-difluorobenzamide
Highlighting Uniqueness
Compared to its analogs, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-difluorobenzamide demonstrates unique properties due to the presence of the sulfonylisoquinoline group. This group enhances its interactions with specific molecular targets, potentially increasing its efficacy and specificity in biological applications.
Hope this helps your understanding of the compound!
Propriétés
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O5S/c1-28-18-10-13-5-7-24(12-15(13)11-19(18)29-2)30(26,27)8-6-23-20(25)14-3-4-16(21)17(22)9-14/h3-4,9-11H,5-8,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSRHRDJFYOGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=C(C=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2938234.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2938236.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2938240.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2938242.png)

![1-{[6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2938244.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2938246.png)



